1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro- is a heterocyclic compound that combines the structural features of both thieno and benzimidazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro- typically involves the condensation of thieno[3,2-e]pyrimidine derivatives with ortho-phenylenediamine. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid . The reaction may also involve the use of catalysts like Lewis acids to enhance the yield and selectivity of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving the efficiency, yield, and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, acyl, or halogen groups .
Wissenschaftliche Forschungsanwendungen
1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro- has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial growth . In cancer research, it has been shown to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole: Shares the benzimidazole core but lacks the thieno ring.
Thieno[2,3-d]pyrimidine: Contains the thieno ring but differs in the fused heterocyclic structure.
Benzothiazole: Similar in structure but contains a sulfur atom in place of the nitrogen in the benzimidazole ring.
Uniqueness: 1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro- is unique due to its combined thieno and benzimidazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse biological activities .
Eigenschaften
Molekularformel |
C9H8N2S |
---|---|
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
4,5-dihydro-3H-thieno[3,2-e]benzimidazole |
InChI |
InChI=1S/C9H8N2S/c1-2-8-6(3-4-12-8)9-7(1)10-5-11-9/h3-5H,1-2H2,(H,10,11) |
InChI-Schlüssel |
FZOJRZYPOWEVBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CS2)C3=C1NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.